(1S)-(-)-2,10-Camphorsultam
(1S)-(-)-2,10-Camphorsultam
(1S,2R,4R)-(−)-2,10-Camphorsultam may be employed as a chiral probe for the optical resolution by HPLC and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids.
Brand Name:
Vulcanchem
CAS No.:
94594-90-8
VCID:
VC21167294
InChI:
InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3
SMILES:
CC1(C2CCC1C3C2CS(=O)(=O)N3)C
Molecular Formula:
C10H17NO2S
Molecular Weight:
215.31 g/mol
(1S)-(-)-2,10-Camphorsultam
CAS No.: 94594-90-8
Cat. No.: VC21167294
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (1S,2R,4R)-(−)-2,10-Camphorsultam may be employed as a chiral probe for the optical resolution by HPLC and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids. |
|---|---|
| CAS No. | 94594-90-8 |
| Molecular Formula | C10H17NO2S |
| Molecular Weight | 215.31 g/mol |
| IUPAC Name | 10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.02,6]decane 4,4-dioxide |
| Standard InChI | InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3 |
| Standard InChI Key | IHFYOCYXHWUKQJ-UHFFFAOYSA-N |
| Isomeric SMILES | CC1(C2CC[C@@]13CS(=O)(=O)NC3C2)C |
| SMILES | CC1(C2CCC1C3C2CS(=O)(=O)N3)C |
| Canonical SMILES | CC1(C2CCC1C3C2CS(=O)(=O)N3)C |
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